molecular formula C10H20O3 B3191603 7-Hydroxy-3,7-dimethyloctanoic acid CAS No. 56046-15-2

7-Hydroxy-3,7-dimethyloctanoic acid

Cat. No.: B3191603
CAS No.: 56046-15-2
M. Wt: 188.26 g/mol
InChI Key: LBBSPQOXZLKDOD-UHFFFAOYSA-N
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Description

7-Hydroxy-3,7-dimethyloctanoic acid is a monoterpenoid compound with the molecular formula C10H20O3 and an average molecular mass of 188.267 g/mol . Also known as 7-hydroxycitronellylic acid, it is recognized as a biological metabolite . This compound serves as a valuable synthetic intermediate in medicinal chemistry research. Recent studies have demonstrated its use in the elaboration of novel monoterpene-based hydroxamic acids, which are being investigated as multi-target therapeutic agents for complex neurodegenerative diseases . Specifically, this acid can be incorporated into molecules designed to exhibit powerful HDAC6 (Histone Deacetylase 6) inhibitory activity . Inhibition of HDAC6 is a promising strategy in Alzheimer's disease research, as its overexpression in the brain is correlated with neuronal death and cognitive dysfunction . Furthermore, lead compounds derived from this structural class have shown significant ability to suppress the aggregation of the pathological β-amyloid peptide (Aβ 1-42 ), a key pathological feature of Alzheimer's disease, and demonstrated neuroprotective effects in vivo on transgenic mouse models . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

56046-15-2

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

7-hydroxy-3,7-dimethyloctanoic acid

InChI

InChI=1S/C10H20O3/c1-8(7-9(11)12)5-4-6-10(2,3)13/h8,13H,4-7H2,1-3H3,(H,11,12)

InChI Key

LBBSPQOXZLKDOD-UHFFFAOYSA-N

SMILES

CC(CCCC(C)(C)O)CC(=O)O

Canonical SMILES

CC(CCCC(C)(C)O)CC(=O)O

Other CAS No.

56046-15-2

Origin of Product

United States

Comparison with Similar Compounds

6-Hydroxy-3,7-dimethyloctanoic Acid

  • Molecular Formula : C₁₀H₂₀O₃ (identical to the 7-hydroxy isomer) .
  • Key Differences : The hydroxyl group at the 6th carbon alters hydrogen-bonding capacity and metabolic pathways compared to the 7-hydroxy variant.
  • Applications: Serves as a precursor for lactone formation (e.g., 6-hydroxy-3,7-dimethyloctanoic acid lactone), used in flavoring agents .
Property 7-Hydroxy-3,7-dimethyloctanoic Acid 6-Hydroxy-3,7-dimethyloctanoic Acid
Hydroxyl Position C7 C6
Lactone Formation Not reported Yes
Regulatory Status Limited data Generally recognized as safe (GRAS)

Perfluorinated Derivatives: Perfluoro-3,7-dimethyloctanoic Acid (PF-3,7-DMOA)

  • Molecular Formula : C₁₀H₅F₁₇O₂ (molecular weight 514.09) .
  • Key Differences : Fluorination at all hydrogen positions (except hydroxyl and methyl groups) confers extreme chemical stability and environmental persistence, classifying it as a per- and polyfluoroalkyl substance (PFAS) .
  • Analytical Challenges : Differentiated from linear PFAS isomers using ion mobility spectrometry (TIMS) due to distinct fragmentation patterns .
Property This compound PF-3,7-DMOA
Environmental Persistence Biodegradable (assumed) Highly persistent (PFAS)
Detection in Biosamples Not reported Yes (CSF)
Regulatory Concerns Minimal High (regulated under PFAS guidelines)

Structural Analogs: Hydroxy and Methyl-Substituted Fatty Acids

3-Hydroxyoctanoic Acid

  • Molecular Formula : C₈H₁₆O₃.
  • Key Differences : Shorter carbon chain (C8 vs. C10) and hydroxyl group at C3.

7-Methyloctanoic Acid

  • Molecular Formula : C₉H₁₈O₂.
  • Key Differences: Lacks a hydroxyl group but shares the 7-methyl substitution, reducing polarity and solubility compared to this compound .
Property This compound 3-Hydroxyoctanoic Acid 7-Methyloctanoic Acid
Chain Length C10 C8 C9
Functional Groups -OH, 2×-CH₃ -OH -CH₃
Polarity High Moderate Low

Lactone Derivatives

  • 6-Hydroxy-3,7-dimethyloctanoic Acid Lactone: Formed via intramolecular esterification of the 6-hydroxy isomer.
  • This compound Lactone: Not explicitly documented, but analogous synthesis pathways are plausible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-hydroxy-3,7-dimethyloctanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound has been synthesized via organocatalytic C–H hydroxylation using Oxone® in an aqueous fluoroalcohol solvent system. Key steps include hydroxylation of a precursor (e.g., 3,7-dimethyloctanoic acid) followed by purification via silica gel chromatography with acetone/hexanes (30%), yielding an 85% pure product. Reaction optimization should focus on solvent polarity, temperature, and catalyst loading to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (CDCl₃, 400 MHz) reveals distinct signals for the hydroxyl-bearing carbon (δ 2.36–2.18 ppm) and methyl groups (δ 0.94 ppm). 13^{13}C NMR confirms the carboxylic acid (δ 179.4 ppm) and hydroxylated carbon (δ 72.1 ppm) .
  • IR Spectroscopy : Key peaks include O–H stretching (3745 cm⁻¹) and C=O (1707 cm⁻¹) .
  • HRMS : Use electrospray ionization (ES+) with sodium adducts ([M+Na]⁺) for accurate mass determination (calculated m/z: 211.1130) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in airtight containers to avoid moisture and heat, which can degrade the compound. Avoid contact with strong acids/alkalis or oxidizing agents due to incompatibility risks .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Methodological Answer : For stereoselective hydroxylation, employ chiral catalysts (e.g., organocatalysts) or enantioselective enzymes. Monitor diastereomer ratios using chiral HPLC or circular dichroism (CD). For example, alkylation of intermediates (e.g., methyl 4-hydroxybenzoate) with n-decylbromide under basic conditions (K₂CO₃/butanone) can influence stereochemistry .

Q. What computational methods are suitable for modeling the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., hydroxylases) to identify binding motifs.
  • QSAR Modeling : Correlate structural features (e.g., hydroxyl position) with observed bioactivity .

Q. How can metabolic byproducts or degradation pathways of this compound be identified in biological systems?

  • Methodological Answer : Use LC-MS/MS with isotope-labeled analogs to trace metabolic intermediates. For example, lactone derivatives (e.g., 6-hydroxy-3,7-dimethyloctanoic acid lactone) may form under acidic conditions, detectable via mass shifts (Δm/z +18 for hydrolysis) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inert behavior)?

  • Methodological Answer :

  • Dose-Response Studies : Test across a concentration gradient (e.g., 1–100 µM) to identify threshold effects.
  • Assay Validation : Use positive controls (e.g., known antimicrobials) and standardized protocols (e.g., broth microdilution).
  • Structural Confirmation : Re-characterize the compound in-house to rule out batch-specific impurities .

Critical Notes

  • Data Gaps : Toxicological and ecological data are insufficient; conduct in vitro assays (e.g., Ames test) before in vivo studies .
  • Stereochemical Complexity : Verify enantiopurity using advanced chromatographic methods to avoid misinterpretation of bioactivity .

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